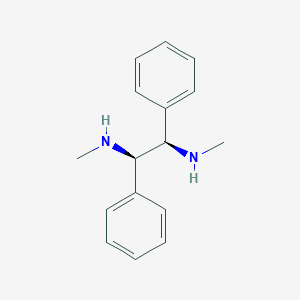

(S)-叔丁基 3-氨基-4-苯基丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (S)-tert-Butyl 3-amino-4-phenylbutanoate and related compounds involves several key steps, including protection and deprotection reactions, and the use of intermediates such as N-tert-butanesulfinyl imines for asymmetric synthesis. For instance, the synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid, a related compound, demonstrates the use of diazo compounds and carbamates in acylation and metal-catalyzed reactions, highlighting the versatility of synthetic approaches (Linder, Steurer, & Podlech, 2003).

Molecular Structure Analysis

The molecular structure of (S)-tert-Butyl 3-amino-4-phenylbutanoate and derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the conformational preferences of the molecule and the impact of substituents on its overall structure. For example, the molecular and crystal structure analyses of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate show the extended, nearly all-trans C5 conformation with the intramolecular N-H...O=C hydrogen bond, emphasizing the stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

Chemical Reactions and Properties

(S)-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including transformations into other valuable compounds through processes such as catalytic hydrogenation and elimination reactions. The reactivity of the compound can be influenced by its functional groups and the presence of catalysts. Studies on related compounds, such as cyclohexa-1,4-dienes with tert-butyl groups, showcase the potential for transfer hydro-tert-butylation, offering insights into the chemical reactivity and pathways available for (S)-tert-Butyl 3-amino-4-phenylbutanoate derivatives (Keess & Oestreich, 2017).

科学研究应用

合成应用和催化

合成化学探索新型化合物的开发和现有化合物的合成方法的改进。例如,使用金属阳离子交换粘土作为有机合成催化剂展示了生产生物活性分子和中间体的创新方法,包括酚类化合物和醚 (Tateiwa 和 Uemura,1997 年)。这项研究强调了催化剂在提高合成反应效率和选择性方面的作用,可能包括 (S)-叔丁基 3-氨基-4-苯基丁酸酯合成中涉及的反应。

合成化合物的环境影响

环境基质中合成酚类抗氧化剂 (SPA) 的研究强调了合成化合物及其衍生物的广泛存在,包括它们的归宿、人类接触和潜在毒性 (Liu 和 Mabury,2020 年)。尽管没有直接提及 (S)-叔丁基 3-氨基-4-苯基丁酸酯,但对 SPA 的研究提供了一个框架,用于理解合成化学物质如何与环境相互作用并影响人类健康。这种观点对于评估化学合成和使用的安全性和生态影响至关重要。

生物活性分子及其分离

三相分配 (TPP) 已被确定为一种从天然来源分离和纯化生物活性分子的高效、绿色的技术 (Yan 等人,2018 年)。虽然没有直接研究目标化合物,但 TPP 背后的方法论提供了对纯化过程的见解,这些过程可应用于 (S)-叔丁基 3-氨基-4-苯基丁酸酯和类似化合物的合成和纯化。有效分离和纯化生物活性分子对于它们在制药、食品和化妆品中的应用至关重要。

安全和危害

“(S)-tert-Butyl 3-amino-4-phenylbutanoate” is classified as a skin corrosive/irritant and serious eye damage/eye irritant . The safety precautions include wearing eye protection/face protection, not inducing vomiting if swallowed, and rinsing cautiously with water for several minutes if it gets in the eyes .

属性

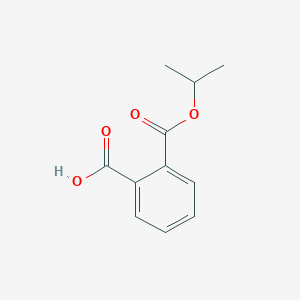

IUPAC Name |

tert-butyl (3S)-3-amino-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3S)-3-amino-4-phenylbutanoate | |

CAS RN |

120686-17-1 |

Source

|

| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)